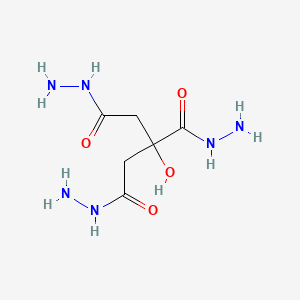

2-Hydroxypropane-1,2,3-tricarbohydrazide

描述

Definition and Structural Characteristics of Polycarbohydrazides as Ligands

Polycarbohydrazides are a class of polydentate ligands characterized by the presence of multiple carbohydrazide (B1668358) (-CONHNH₂) functional groups. These organic molecules are typically derived from polycarboxylic acids by converting the carboxylic acid groups into hydrazide moieties. The defining structural feature of a polycarbohydrazide ligand is the array of potential donor sites. Each carbohydrazide group contains two nitrogen atoms and one oxygen atom, all of which have lone pairs of electrons available for coordination with a metal center.

Significance of 2-Hydroxypropane-1,2,3-tricarbohydrazide within Multi-dentate Ligand Design

This compound, also known as citric acid trihydrazide, is a prominent example of a polycarbohydrazide ligand. It is a derivative of citric acid where all three carboxylic acid groups have been replaced by carbohydrazide functionalities. This structural modification transforms the parent molecule, a well-known chelating agent that binds metals via its carboxylate groups, into a highly versatile polydentate ligand with a different set of coordination properties.

The significance of this compound lies in its ability to act as a multi-faceted coordinating agent. It possesses three hydrazide groups and a central hydroxyl (-OH) group, all of which can participate in binding to metal ions. This allows the ligand to coordinate with transition metals, acting as a polydentate ligand capable of forming stable homotrimetallic complexes. In these structures, the deprotonated hydroxyl group can coordinate alongside the hydrazide nitrogens, facilitating the assembly of three metal centers around a single ligand molecule. This capacity to bring multiple metal ions into close proximity is a key feature in the design of catalysts, molecular magnets, and advanced materials. researchgate.net

| Property | Value |

|---|---|

| Systematic IUPAC Name | This compound |

| Common Name | Citric acid trihydrazide |

| CAS Registry Number | 18960-42-4 |

| Molecular Formula | C₆H₁₄N₆O₄ |

| Molecular Weight | 234.21 g/mol |

Scope of Academic Inquiry into this compound Systems

The unique structural features of this compound have prompted significant academic inquiry into its properties and applications. Research has primarily focused on its role in coordination chemistry, where it is utilized as a versatile building block for complex molecular architectures.

Key areas of investigation include:

Synthesis of Metal Complexes: A central theme of the research is the use of this ligand to synthesize novel coordination compounds. Studies have detailed the reaction of this compound with various transition metal salts, such as those of cobalt(II), nickel(II), and copper(II), to form discrete trimetallic complexes. Characterization of these complexes has shown that the metal ions typically adopt an octahedral geometry.

Structural Analysis: Researchers have investigated the coordination behavior of the ligand, confirming its ability to bind metal ions through both the hydrazide and hydroxyl groups. The resulting complexes exhibit enhanced thermal stability compared to the free ligand, often decomposing at temperatures above 300°C.

Materials Science: The compound is explored for its potential use in the synthesis of polymers and as a cross-linking agent in material science. Its multiple reactive sites make it a candidate for creating networked or polymeric materials with embedded metal centers.

Biological Activity: The presence of hydrazide groups has led to investigations into the potential antimicrobial properties of the ligand and its metal complexes. The ability of the ligand to form stable complexes that can interact with biological molecules is a subject of ongoing biochemical research.

| Property | This compound | Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic acid) |

|---|---|---|

| Primary Reactivity | Metal coordination via hydrazide N-atoms and hydroxyl O-atom | Chelation via carboxylate groups |

| Thermal Stability | Decomposes >300°C | Decomposes ~175°C |

| Biological Role | Investigated as a synthetic antimicrobial agent | Natural metabolic intermediate (Krebs cycle) |

Structure

3D Structure

属性

IUPAC Name |

2-hydroxypropane-1,2,3-tricarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N6O4/c7-10-3(13)1-6(16,5(15)12-9)2-4(14)11-8/h16H,1-2,7-9H2,(H,10,13)(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMACLAARXHRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)C(CC(=O)NN)(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595502 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18960-42-4 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxypropane 1,2,3 Tricarbohydrazide and Its Derivatives

Precursor Compounds and their Chemical Transformations

The primary precursor for the synthesis of 2-hydroxypropane-1,2,3-tricarbohydrazide is typically an ester of 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid). These esters provide a reactive substrate for the subsequent introduction of hydrazide functionalities.

Derivation from 2-Hydroxypropane-1,2,3-tricarboxylic Acid Esters (e.g., Triethyl 2-Hydroxypropane-1,2,3-tricarboxylate)

The synthesis of the target carbohydrazide (B1668358) fundamentally relies on the hydrazinolysis of a suitable triester of citric acid. Triethyl 2-hydroxypropane-1,2,3-tricarboxylate (triethyl citrate) is a commonly employed starting material. The esterification of citric acid with ethanol (B145695), often in the presence of an acid catalyst, yields triethyl citrate (B86180). This precursor is a colorless, odorless liquid that serves as a key intermediate. nih.gov

The transformation of the triester into the trihydrazide involves the nucleophilic substitution at the carbonyl carbon of the ester groups by hydrazine (B178648).

Condensation Reactions with Hydrazine and Substituted Hydrazines

The core of the synthetic process is the condensation reaction between the citric acid ester and hydrazine or its substituted derivatives. The standard method for preparing carboxylic acid hydrazides is the hydrazinolysis of esters in alcoholic solutions.

The reaction of trimethyl 2-hydroxy-1,2,3-propanetricarboxylate with hydrazine hydrate (B1144303) in ethanol under reflux conditions is a known synthetic route. This reaction typically proceeds by heating the mixture overnight, which leads to the formation of a white precipitate of this compound. The product can then be isolated by filtration and dried under a vacuum. Similarly, the reaction can be performed with triethyl citrate. The general reaction scheme involves the displacement of the ethoxy groups (-OCH2CH3) of the ester with hydrazinyl groups (-NHNH2).

The use of substituted hydrazines in this condensation reaction would lead to the formation of N-substituted derivatives of this compound.

Optimization of Reaction Pathways and Conditions for Hydrazide Formation

The efficiency of hydrazide formation is influenced by several reaction parameters. Optimizing these conditions is crucial for maximizing the yield and purity of the final product. Key factors that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants.

For the synthesis of carbohydrazides from esters, ethanol is a commonly used solvent. The reaction is often carried out under reflux conditions to ensure a sufficient reaction rate. The duration of the reaction can vary, with some procedures suggesting refluxing for several hours to overnight to ensure complete conversion.

The stoichiometry of the reactants is another critical parameter. An excess of hydrazine hydrate is often employed to drive the reaction to completion and to minimize the formation of partially substituted hydrazides.

Below is a table summarizing typical reaction conditions for the synthesis of carbohydrazides from esters, which can be adapted for the synthesis of this compound.

| Parameter | Typical Condition | Rationale |

| Solvent | Ethanol or Methanol | Good solubility for both ester and hydrazine hydrate. |

| Temperature | Reflux | Increases reaction rate. |

| Reactant Ratio | Excess hydrazine hydrate | Drives the reaction towards the formation of the trihydrazide. |

| Reaction Time | Several hours to overnight | To ensure complete conversion of the ester. |

Considerations for Purity and Yield in Synthetic Protocols

Achieving high purity and yield is a primary goal in any synthetic protocol. For the synthesis of this compound, the formation of a precipitate from the reaction mixture is a favorable outcome, as it simplifies the initial purification.

The primary purification method for the crude product is filtration, followed by washing with a suitable solvent to remove unreacted starting materials and by-products. The choice of washing solvent is critical to ensure that the desired product is not significantly soluble in it, while impurities are washed away.

Further purification can be achieved through recrystallization. The selection of an appropriate solvent system for recrystallization is essential for obtaining a highly pure product.

The yield of the reaction can be influenced by the optimized reaction conditions discussed in the previous section. Careful control of temperature, reaction time, and stoichiometry is necessary to maximize the conversion of the starting ester to the desired trihydrazide and to minimize the formation of side products.

The table below outlines key considerations for ensuring the purity and maximizing the yield of this compound.

| Consideration | Method/Technique | Purpose |

| Product Isolation | Filtration | To separate the precipitated product from the reaction mixture. |

| Initial Purification | Washing with solvent | To remove soluble impurities from the crude product. |

| Further Purification | Recrystallization | To obtain a highly pure crystalline product. |

| Yield Maximization | Optimization of reaction conditions | To ensure complete reaction and minimize side reactions. |

| Product Characterization | Spectroscopic methods (e.g., IR, NMR) | To confirm the identity and purity of the final product. |

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxypropane 1,2,3 Tricarbohydrazide Complexes

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy is a fundamental tool for identifying the functional groups involved in the coordination of a ligand to a metal center. By comparing the infrared (IR) spectrum of the free ligand with that of its metal complexes, shifts in the vibrational frequencies of specific bonds can pinpoint the sites of metal-ligand interaction.

In the case of the derivative ligand, 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide, the IR spectrum shows characteristic bands corresponding to the N-H groups (3323–3265 cm⁻¹), the C=O group (1672 cm⁻¹), and the C-N group (1317 cm⁻¹). researchgate.net Upon formation of its homotrimetallic Fe(III) complex, significant changes are observed in the spectrum. The disappearance of the ν(N-H) bands and the shift of the ν(C=O) band to a lower frequency (around 1588 cm⁻¹) suggest that the ligand coordinates to the metal ions in its enolic form. researchgate.net This indicates that coordination occurs through the deprotonated carbonyl oxygen and the amino nitrogen atoms. researchgate.net Furthermore, the appearance of new bands at lower frequencies, such as 561 cm⁻¹ and 501 cm⁻¹, are assigned to the Fe-O and Fe-N vibrations, respectively, providing direct evidence of the formation of coordinate bonds. researchgate.net

Interactive Table: Key IR Spectral Bands (cm⁻¹) for a Derivative Ligand and its Fe(III) Complex researchgate.net

| Assignment | Ligand (H₃L) | Fe(III) Complex | Interpretation |

| ν(OH/H₂O) | - | 3420, 3290 | Presence of hydroxyl groups and/or coordinated water molecules in the complex. |

| ν(N-H) | 3323, 3288, 3265 | - | Disappearance suggests deprotonation and involvement of NH group in coordination. |

| ν(C=O) | 1672 | - | Disappearance indicates enolization of the carbonyl group before coordination. |

| ν(C=N) | - | 1588 | Appearance of this band confirms the formation of the enolic form and its coordination. |

| ν(Fe-O) | - | 561 | Direct evidence of coordination between iron and the ligand's oxygen atom. |

| ν(Fe←N) | - | 501 | Direct evidence of coordination between iron and the ligand's nitrogen atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, HMBC, HH COSY for derivatives)

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of diamagnetic compounds, such as the free ligand. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (HH COSY) reveal connectivity between atoms.

For the derivative 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide, ¹H NMR spectroscopy in DMSO-d₆ shows distinct signals for the NH protons (δ 9.81, 9.68, 8.13 ppm), the aromatic protons of the phenyl groups (δ 7.19–7.23 ppm), the hydroxyl proton (δ 6.78–6.81 ppm), and the diastereotopic methylene (B1212753) (CH₂) protons (δ 2.76, 2.73 ppm). researchgate.net The ¹³C NMR spectrum correspondingly shows signals for the carbonyl carbons (δ 173.95, 170.34 ppm), the aromatic carbons (δ 112.76–149.52 ppm), the quaternary carbon bearing the hydroxyl group (δ 75.22 ppm), and the methylene carbons (δ 42.14 ppm). researchgate.net

The structural assignment is further confirmed using 2D NMR. HH COSY spectra establish the correlation between adjacent protons, while HMBC spectra reveal long-range correlations between protons and carbons. For instance, HMBC can show the correlation between the methylene protons and the carbonyl carbons, confirming the connectivity of the propane (B168953) backbone to the carbohydrazide (B1668358) moieties. researchgate.net

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide in DMSO-d₆ researchgate.net

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 9.81, 9.68, 8.13 | -NH protons |

| 7.19 - 7.23 | Aromatic protons | |

| 6.78 - 6.81 | -OH proton | |

| 2.76, 2.73 | -CH₂- protons | |

| ¹³C | 173.95, 170.34 | C=O carbons |

| 149.52, 129.01, 118.97, 112.76 | Aromatic carbons | |

| 75.22 | C-OH carbon | |

| 42.14 | -CH₂- carbons |

Electronic Spectroscopy for Ligand Field Transitions and Metal Oxidation States

Electronic spectroscopy, typically using UV-Visible spectrophotometry, provides valuable insights into the d-orbital splitting and geometry of metal ions in coordination complexes. The absorption bands observed in the visible region of the spectrum correspond to electronic transitions between d-orbitals (d-d transitions), the energies of which are sensitive to the ligand field environment.

Studies on the homotrimetallic complexes of the derivative ligand reveal distinct electronic transitions that are characteristic of the metal ion and its coordination geometry. researchgate.net

Co(II) complexes exhibit spectral bands that suggest a five-coordinate geometry. researchgate.net

Ni(II) complexes show transitions that are assignable to an octahedral geometry. researchgate.net

Cu(II) complexes display bands indicative of a square-planar geometry around the metal centers. researchgate.net

Fe(III) complexes have spectra consistent with a distorted octahedral geometry. researchgate.net

These assignments are based on the number, position, and intensity of the d-d transition bands, which are dictated by the ligand field theory and the specific arrangement of the ligands around the central metal ion. researchgate.net

Magnetic Measurements for Spin State Determination

Magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff) of a complex, which reveals the number of unpaired electrons on the metal center. This information is crucial for determining the spin state (high-spin or low-spin) and can further corroborate the geometry of the complex as suggested by electronic spectroscopy.

For the homotrimetallic complexes of the derivative ligand, the magnetic moments at room temperature were found to be lower than expected for isolated metal ions. researchgate.net For instance, the µ_eff values for Cu(II), Co(II), Ni(II), and Fe(III) complexes were in the ranges of 1.34–1.65, 1.93–2.33, 1.67–2.49, and 2.04–2.15 Bohr Magnetons (B.M.), respectively. researchgate.net These subnormal values suggest the presence of antiferromagnetic coupling, where spin-spin interactions occur between the adjacent metal centers within the trimetallic structure, leading to a partial cancellation of their magnetic moments. researchgate.net

Interactive Table: Magnetic Moment Data for Metal Complexes of the Derivative Ligand researchgate.net

| Metal Ion | Complex Example | Magnetic Moment (µ_eff) [B.M.] | Inferred Property |

| Cu(II) | [Cu₃(L)(Cl)₃(H₂O)₃]·3H₂O | 1.34 - 1.65 | Antiferromagnetic coupling |

| Co(II) | [Co₃(L)(Cl)₃(H₂O)₃]·4H₂O | 1.93 - 2.33 | Spin-spin interaction |

| Ni(II) | [Ni₃(L)(Cl)₃(H₂O)₃] | 1.67 - 2.49 | Spin-spin interaction |

| Fe(III) | [Fe₃(L)(Cl)₃(H₂O)₃] | 2.04 - 2.15 | Antiferromagnetic coupling |

Thermal Degradation and Stability Studies (e.g., Thermogravimetric Analysis)

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pattern of coordination complexes. By monitoring the change in mass of a sample as a function of temperature, TGA can identify the loss of solvent molecules (lattice or coordinated) and the subsequent decomposition of the organic ligand.

An initial mass loss at lower temperatures (below 150 °C) corresponds to the removal of lattice (uncoordinated) and then coordinated water molecules. researchgate.net

At higher temperatures (above 250 °C), the organic ligand moiety begins to decompose. researchgate.net This process can be complex, involving multiple steps.

The final stage of decomposition results in the formation of a stable metal oxide as the final residue at high temperatures. The complexes are generally found to be stable at room temperature. researchgate.net The thermal stability of the complexes is often greater than that of the free ligand, indicating that coordination to the metal ion enhances stability. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This technique is fundamental for verifying the empirical formula of the ligand and confirming the stoichiometry of its metal complexes. By comparing the experimentally found percentages with the theoretically calculated values for a proposed formula, the purity and composition of the compounds can be confirmed.

For the derivative ligand and its homotrimetallic complexes, the elemental analysis results have been shown to be in good agreement with the calculated values, confirming a 3:1 metal-to-ligand molar ratio in the synthesized complexes. researchgate.netchemistryjournal.net This verification is a critical step in the characterization process, underpinning the structural formulas proposed from spectroscopic data. researchgate.net

Interactive Table: Elemental Analysis Data for a Derivative Ligand and a Representative Ni(II) Complex researchgate.net

| Compound | Formula | Element | Calculated (%) | Found (%) |

| Ligand (H₃L) | C₂₄H₂₆N₆O₄ | C | 62.33 | 61.97 |

| H | 5.67 | 5.33 | ||

| N | 18.17 | 18.13 | ||

| Ni(II) Complex | [Ni₃(L)(NO₃)₃(H₂O)₃] | C | 32.92 | 32.09 |

| H | 3.20 | 3.11 | ||

| N | 12.80 | 12.71 |

Theoretical and Computational Investigations of 2 Hydroxypropane 1,2,3 Tricarbohydrazide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule, providing insights into its stability and reactivity. mdpi.comchemrxiv.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com

For a molecule like 2-Hydroxypropane-1,2,3-tricarbohydrazide, DFT would be employed to optimize its three-dimensional geometry, finding the most stable arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

While specific DFT studies on this compound are not widely published, the methodology can be understood from studies on the parent molecule, citric acid. researchgate.net In such studies, DFT is used to calculate properties like pKa values and to understand how the molecule interacts and complexes with metal ions. researchgate.net Similarly, for this compound, DFT could be used to predict its reactivity hotspots, such as which atoms are most likely to participate in chemical reactions as electron donors or acceptors.

Table 1: Applications of DFT in Molecular Analysis

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density within a molecule. molfunction.com It provides a detailed picture of the charge on each atom and how electrons are shared in chemical bonds. This method translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds and lone pairs, which align more closely with classical chemical concepts. rsc.org

Applying NBO analysis to this compound would allow researchers to quantify the partial charges on each atom. For instance, it would reveal the extent of negative charge on the oxygen and nitrogen atoms and the positive charge on the carbon and hydrogen atoms. This charge distribution is critical for understanding the molecule's electrostatic potential, which governs how it interacts with other molecules, including solvents, receptors, or metal ions.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for studying the conformational landscape and intermolecular interactions of molecules like this compound.

Molecular Mechanics (MM) uses classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. This approach is used for conformational analysis, systematically searching for different stable spatial arrangements (conformers) of the molecule and ranking them by energy. For a flexible molecule like this compound, this is crucial for identifying the most probable shapes it will adopt.

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time. By solving Newton's equations of motion for the system, MD provides a dynamic view of how the molecule behaves, including its vibrations, rotations, and interactions with surrounding molecules like water or ions. This can reveal how the molecule folds, its flexibility, and the nature of its hydrogen bonding networks.

In studies of related compounds, such as metal complexes of 2-hydroxy-N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide, understanding the ligand's conformation is key to explaining the resulting complex's geometry, which can be distorted octahedral, tetrahedral, or square planar. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental results to validate both the computational model and the experimental structural assignment. researchgate.net

For this compound, methods like DFT can be used to calculate theoretical vibrational frequencies corresponding to its infrared (IR) spectrum. researchgate.netnih.gov The calculated spectrum can be compared with an experimentally measured IR spectrum. A good match between the predicted and observed peaks provides strong evidence for the proposed molecular structure.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed. In a study of a triphenyl derivative of this compound, experimental NMR techniques like HMBC and HH COSY were used to confirm the connectivity of the molecule's fragments. researchgate.net Computational prediction of the ¹H and ¹³C NMR chemical shifts would serve as a powerful complementary tool to aid in the interpretation of such experimental spectra. Discrepancies between computed and experimental data can also point to specific structural features or environmental effects not captured in the computational model.

Table 2: Comparison of Experimental and Computational Spectroscopic Data

| Spectroscopic Technique | Experimental Data (Example from a derivative researchgate.net) | Computational Prediction | Purpose of Comparison |

|---|---|---|---|

| ¹H NMR | Chemical shifts (δ) for NH protons at 9.81 and 9.68 ppm; CH₂ protons at 2.73 and 2.76 ppm. | Predicted chemical shifts for all protons. | Confirm proton environments and molecular connectivity. |

| ¹³C NMR | Carbonyl carbon signal at 170.34 ppm. | Predicted chemical shifts for all carbons. | Validate the carbon skeleton and functional groups. |

| FTIR | Vibrational frequencies for C=O, N-H, and O-H bonds. | Calculated vibrational frequencies. | Assign experimental peaks and confirm functional groups. |

Computational Studies of Metal-Ligand Binding Energies and Pathways

This compound possesses multiple donor atoms (oxygens from carbonyl and hydroxyl groups, and nitrogens from hydrazide groups), making it an excellent ligand for coordinating with metal ions. Computational methods are instrumental in exploring these interactions. mdpi.com

DFT calculations can be used to determine the binding energy between the ligand and various metal ions. rsc.org This provides a quantitative measure of the stability of the resulting metal complex. By comparing the binding energies for different coordination modes or different metal ions, researchers can predict which complexes are most likely to form. For instance, studies on a related triphenyl derivative showed it acts as a hexadentate N₃O₃ ligand, forming stable homotrimetallic complexes with Cu(II), Co(II), Ni(II), and Fe(III). researchgate.net

Furthermore, computational studies can elucidate the reaction pathway for the formation of these metal-ligand complexes. By mapping the potential energy surface of the reaction, it is possible to identify transition states and intermediates, providing a detailed mechanistic understanding of how the ligand binds to the metal center. These theoretical insights are crucial for designing new ligands and metal complexes with specific desired properties. nih.govnih.gov

Advanced Materials Applications and Research Directions Utilizing 2 Hydroxypropane 1,2,3 Tricarbohydrazide As a Component

Role in Heterogeneous Catalysis and Photocatalysis (Inferred from related poly-metallic complexes)

The carbohydrazide (B1668358) moieties in 2-hydroxypropane-1,2,3-tricarbohydrazide are expected to readily coordinate with transition metal ions, forming stable complexes that can act as catalysts. The presence of multiple hydrazide groups allows for the formation of polynuclear complexes, which can exhibit cooperative catalytic effects. The catalytic potential of such complexes is inferred from studies on related hydrazone and carbohydrazide metal complexes, which have shown activity in various organic transformations. For instance, citric acid, a structural precursor to the title compound, is known to be an effective catalyst in a range of organic reactions. humanjournals.comorientjchem.orgresearchgate.net

In the realm of photocatalysis, metal complexes derived from hydrazide-containing ligands have demonstrated the ability to function as homogeneous photocatalysts under visible light conditions for C-H bond oxidation. rsc.org The coordination of metal ions to the nitrogen and oxygen atoms of the carbohydrazide groups in this compound could lead to the formation of photoactive complexes. These complexes may facilitate charge separation upon light absorption, a critical step in photocatalytic cycles for processes like CO2 reduction or organic pollutant degradation. nih.govfrontiersin.orgnih.govmdpi.com The development of heterogeneous catalysts based on immobilizing these complexes on solid supports could offer advantages in terms of catalyst recovery and reusability.

Development of Novel Semiconductor Materials

The tunability of the electronic properties of such materials could be achieved by varying the coordinated metal ion. For example, incorporating different transition metals could modulate the band gap and charge carrier mobility of the resulting coordination polymer. Furthermore, the inherent porosity that might be achieved in frameworks built from this ligand could allow for the incorporation of guest molecules, which could further tailor the semiconductor properties for specific applications in electronics and optoelectronics.

Design of Luminescent and Optoelectronic Systems

Luminescent coordination polymers and MOFs are of significant interest for applications in sensing, bio-imaging, and solid-state lighting. The luminescence in these materials can originate from the organic linker, the metal center, or from ligand-to-metal or metal-to-ligand charge transfer processes. A fluorescent Zn(II)-based MOF has been successfully synthesized from a citric acid derivative, highlighting the potential of citrate-based ligands in creating luminescent materials. cityu.edu.hk Given that this compound is a derivative of citric acid, it is anticipated that its metal complexes could also exhibit interesting photoluminescent properties. nih.gov

The design of optoelectronic devices based on coordination polymers is an emerging field. The photosensitivity and conductivity of these materials can be harnessed in applications such as photodetectors and solar cells. rsc.orgnih.govnih.gov Coordination polymers based on this compound could potentially exhibit photoresponsive behavior, where their electrical conductivity changes upon illumination. This property, combined with the potential for luminescence, makes them attractive candidates for the development of multifunctional optoelectronic systems.

Engineering of Molecular-Based Magnetic Materials

The arrangement of paramagnetic metal ions within a coordination network can lead to interesting magnetic phenomena, including single-molecule magnet (SMM) behavior and long-range magnetic ordering. libretexts.orgyoutube.com The multidentate nature of this compound allows for the precise positioning of multiple metal ions in close proximity, which can facilitate magnetic exchange interactions between them.

A 2D Mn(II) coordination polymer with a carbohydrazone ligand has been shown to exhibit antiferromagnetic coupling. doi.org By judiciously selecting the metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II)) and controlling the coordination geometry, it may be possible to engineer molecular-based magnetic materials with desired properties using this compound as a ligand. The flexibility of the ligand could also allow for structural changes in response to external stimuli, potentially leading to switchable magnetic materials.

Biomimetic Studies and Active Site Mimicry

The active sites of many metalloenzymes feature complex coordination environments that are crucial for their catalytic activity. The design and synthesis of small-molecule complexes that mimic the structure and function of these active sites is a key area of research in bioinorganic chemistry. For example, significant effort has been dedicated to developing synthetic mimics of carbonic anhydrase, a zinc-containing enzyme that catalyzes the hydration of carbon dioxide. nih.govwikimedia.orgresearchgate.netmdpi.comsemanticscholar.org

The coordination environment provided by this compound, with its combination of nitrogen and oxygen donor atoms, could be suitable for mimicking the active sites of various metalloenzymes. The central hydroxyl group and the flexible carbohydrazide arms could create a coordination pocket that can bind metal ions and substrates in a manner analogous to enzyme active sites. Such biomimetic complexes could be valuable tools for studying enzymatic mechanisms and for developing novel catalysts for industrially relevant reactions.

Potential as a Building Block in Porous Framework Materials

Exploration in Metal-Organic Framework (MOF) Synthesis

Metal-organic frameworks (MOFs), also known as porous coordination polymers (PCPs), are a class of crystalline materials with high surface areas and tunable pore sizes. rsc.orgredalyc.orgscielo.org.mxnih.gov These properties make them promising materials for applications in gas storage, separation, and catalysis. The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic bridging ligands.

The multidentate and flexible nature of this compound makes it an excellent candidate for use as a building block in MOF synthesis. Its three carbohydrazide arms can connect multiple metal centers, leading to the formation of three-dimensional, porous networks. The use of citric acid and its derivatives in the synthesis of MOFs has been reported, demonstrating the feasibility of creating robust frameworks from such ligands. dntb.gov.uarsc.orgresearchgate.net By carefully selecting the reaction conditions and the metal precursors, it should be possible to synthesize a range of MOFs with varying topologies and pore characteristics based on this compound. The presence of uncoordinated N-H and C=O groups within the pores of these MOFs could provide active sites for selective gas adsorption or catalysis.

Considerations for Covalent Organic Framework (COF) Linkage Design (Relevant to hydrazone/azine linkages formed from hydrazides)

The strategic design of Covalent Organic Frameworks (COFs) hinges on the selection of appropriate molecular building blocks and the robust covalent linkages that connect them. When utilizing this compound, a derivative of citric acid, the primary linkage chemistry of interest is the formation of hydrazone or, in some cases, azine bonds. Hydrazone-linked COFs represent a significant subclass of Schiff-base COFs and have garnered considerable attention due to their advantageous properties. nih.gov

The formation of a hydrazone linkage occurs through the condensation reaction between a hydrazide group (-CONHNH₂) from this compound and an aldehyde group (-CHO) from a complementary linker molecule. This reaction is reversible, which is crucial for the error-checking and self-healing processes during the solvothermal synthesis of crystalline COFs. This reversibility allows for the correction of defects in the growing framework, leading to a more ordered and crystalline material.

Key considerations in designing COFs using this compound and hydrazone linkages include:

Reaction Kinetics: The rate of hydrazone formation can be controlled by reaction conditions such as temperature, solvent, and the presence of a catalyst (often acidic). Optimizing these conditions is essential to balance the thermodynamic drive for a stable, crystalline framework with the kinetic pathway of its formation.

Structural Flexibility and Dynamics: The hydrazone linkage offers a degree of structural flexibility. nih.gov This can be advantageous for creating frameworks that can adapt to guest molecules or undergo conformational changes in response to external stimuli. However, excessive flexibility can sometimes lead to less crystalline or even amorphous materials.

Heteroatom Content: The hydrazone linkage (-CO-NH-N=CH-) introduces additional nitrogen and oxygen atoms into the framework's backbone. These heteroatoms can act as Lewis basic sites, enhancing the framework's affinity for specific molecules, such as metal ions or polar guests, and can be active sites for catalysis. nih.gov

Post-Synthetic Modification: The hydrazone linkage itself is generally stable, but the presence of the hydrazide precursor allows for potential post-synthetic modifications. For instance, under certain oxidative conditions, hydrazine (B178648) linkages can be converted to hydrazide linkages, altering the framework's properties. researchgate.netnih.gov This highlights a potential pathway for fine-tuning the chemical environment within the COF after its initial synthesis.

The table below summarizes the key features of hydrazone linkages relevant to COF design with this compound.

| Feature | Description | Relevance to this compound COFs |

| Formation Reaction | Condensation of a hydrazide and an aldehyde. | The three hydrazide groups of the molecule can react with trialdehydes or dialdehydes to form a 2D or 3D network. |

| Stability | High chemical and hydrolytic stability. nih.gov | Creates robust materials suitable for applications in diverse chemical environments. |

| Reversibility | Reversible under synthesis conditions. | Facilitates the formation of highly crystalline materials through error correction. |

| Flexibility | Provides some rotational freedom. nih.gov | Can lead to dynamic frameworks, but requires careful monomer selection to maintain crystallinity. |

| Heteroatoms | Introduces N and O atoms into the pore walls. nih.gov | Enhances functionality, providing sites for catalysis, sensing, and selective adsorption. |

Influence of Ligand Architecture on Framework Topology and Porosity

The architecture of the building blocks, or ligands, is a determining factor in the final topology and porosity of a Covalent Organic Framework. This compound possesses a unique and well-defined three-dimensional structure that dictates its role as a node in a reticular network.

The key architectural features of this compound and their influence are:

Symmetry and Connectivity: The molecule is derived from citric acid and has a central quaternary carbon atom. The three carbohydrazide groups extend from this core, giving the molecule a C3-symmetric, tripodal (three-connected) geometry. When reacted with a linear, two-connected linker (like a dialdehyde), it can form a 2D hexagonal or honeycomb-like lattice structure. If combined with another three-connected, planar linker (like a trialdehyde), it can potentially form more complex 3D topologies.

Non-Planarity: Unlike many commonly used trigonal linkers that are planar (e.g., 1,3,5-triformylbenzene), the central carbon of this compound is sp³ hybridized. This tetrahedral geometry forces the three reactive hydrazide groups into a non-planar arrangement. This inherent three-dimensionality is a critical design element that can be used to create 3D frameworks with intricate pore structures, rather than the stacked 2D sheets typical of planar monomers.

Central Hydroxyl Group: The presence of a central hydroxyl (-OH) group is a significant feature. This group projects into what will become the pore of the resulting COF. This functional group can:

Enhance Surface Polarity: The hydroxyl group increases the polarity of the pore surface, which can improve the adsorption capacity for polar molecules like water or certain pollutants.

Provide Functional Sites: The -OH group can act as a hydrogen bond donor and acceptor, influencing the binding of guest molecules within the pores. It can also serve as a site for post-synthetic modification, allowing for the grafting of other functional groups to tailor the pore environment.

The interplay between the non-planar, C3-symmetric structure of this compound and the geometry of the co-linker directly controls the resulting framework's topology, pore size, and pore shape. For example, reacting it with linkers of different lengths will systematically vary the pore diameter of the resulting COF.

The table below outlines the expected influence of this compound's architecture on COF properties.

| Architectural Feature | Description | Predicted Impact on COF Properties |

| Connectivity | Tripodal (3-connected) node. | Promotes the formation of network structures (2D or 3D depending on the co-linker). |

| Symmetry | C3-Symmetric. | Favors the formation of regular, periodic structures essential for crystallinity. |

| Geometry | Non-planar, tetrahedral core. | Encourages the formation of 3D topologies with complex, interconnected pore systems. |

| Pore Functionality | Central hydroxyl (-OH) group. | Increases pore polarity, provides sites for H-bonding, and allows for post-synthetic functionalization. |

Other Emerging Applications in Materials Science

Beyond its potential as a linker for Covalent Organic Frameworks, the unique chemical structure of this compound makes it a versatile component for other advanced materials. Its multiple hydrazide groups and central hydroxyl functionality open avenues for various applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide and hydroxyl groups are excellent coordinating agents for metal ions. this compound can act as a polydentate ligand, binding to multiple metal centers simultaneously to form coordination polymers or MOFs. The resulting materials could have interesting magnetic, catalytic, or sorption properties depending on the choice of metal ion.

Polymer Synthesis and Cross-linking: The trifunctional nature of this molecule allows it to act as a cross-linking agent in polymer synthesis. By reacting with appropriate monomers, it can create branched or network polymers with enhanced thermal stability and mechanical properties. These polymers could find use in coatings, adhesives, or hydrogels.

Hydrogel Formation: The multiple hydrogen bond donor and acceptor sites (from the amide, amine, and hydroxyl groups) make this compound a candidate for forming supramolecular hydrogels. These gels, formed through non-covalent interactions, could be responsive to stimuli like pH or temperature and have applications in drug delivery or tissue engineering.

Surface Modification: The molecule can be used to modify the surfaces of other materials. For example, its hydrazide groups can react with aldehyde-functionalized surfaces to covalently graft a layer of the molecule. This would impart new properties to the surface, such as increased hydrophilicity or the ability to chelate metal ions for applications in sensing or environmental remediation. For instance, it is an effective chelating agent, capable of binding metals and making them soluble, which is useful for removing and preventing limescale buildup.

The development of these applications is still in its early stages, but the fundamental chemistry of this compound suggests a promising future in the design of novel functional materials.

常见问题

Basic Research Questions

Q. How can the purity and structural integrity of citric acid derivatives be experimentally validated?

- Methodology:

- X-ray crystallography is a gold standard for confirming molecular geometry. Use programs like SHELXL for small-molecule refinement and WinGX for data processing and visualization .

- NMR spectroscopy (e.g., analysis of SMILES:

OC(=O)CC(O)(CC(O)=O)C(O)=O) can identify functional groups and detect impurities . - Chromatographic techniques (e.g., HPLC) paired with mass spectrometry (as in NIST Standard Reference Database 69) can quantify purity and detect degradation products .

Q. What synthetic strategies are employed to prepare hydrazine derivatives of carboxylic acids?

- Methodology:

- Condensation reactions between carboxylic acid esters and hydrazine hydrate are common. For example, (2,2-Dimethyl-1-phenylpropylidene)hydrazine is synthesized via hydrazone formation .

- Monitor reaction progress using FT-IR to track carbonyl (C=O) and hydrazide (N–H) peaks .

Q. How is solubility data for citric acid and its derivatives determined across solvents?

- Methodology:

- Use gravimetric analysis or UV-Vis spectroscopy to measure saturation points. Modified Apelblat models can predict solubility in binary solvent systems (e.g., ethanol-water) .

- For polar solvents, NMR in deuterated DMSO (d6-DMSO) is effective for low-solubility compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for citric acid derivatives?

- Methodology:

- Perform TGA-DSC coupled analysis to distinguish decomposition pathways (e.g., dehydration vs. decarboxylation). Compare results with computational models (e.g., density functional theory) .

- Address polymorphism using variable-temperature X-ray diffraction to study phase transitions .

Q. What experimental designs are optimal for studying the coordination chemistry of hydrazide ligands?

- Methodology:

- Use single-crystal X-ray diffraction (SHELX suite) to determine metal-ligand binding modes. For labile complexes, EXAFS provides local structural insights .

- Pair with EPR spectroscopy for paramagnetic metal centers or fluorescence quenching assays to monitor ligand displacement .

Q. How can crystallographic software address challenges in refining high-displacement or twinned crystals?

- Methodology:

- SHELXL supports twin refinement for macromolecules. Use SHELXPRO to interface with restraints for anisotropic displacement parameters .

- For ambiguous electron density, employ SHELXD/E for experimental phasing in pipelines .

Q. What statistical approaches mitigate bias in toxicity studies of hydrazine derivatives?

- Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。